1-(4-pyridyl)ethylamine hydrobromide synonyms and nomenclature
1-(4-pyridyl)ethylamine hydrobromide synonyms and nomenclature
Technical Whitepaper: 1-(4-Pyridyl)ethylamine Hydrobromide Nomenclature, Stereochemistry, and Synthetic Utility in Kinase Inhibition [1]
Executive Summary
1-(4-Pyridyl)ethylamine hydrobromide is a critical heterocyclic building block and pharmacophore in modern medicinal chemistry.[1] Structurally defined by a pyridine ring substituted at the 4-position with an aminoethyl group, this compound serves as a primary amine intermediate for the synthesis of Rho-associated coiled-coil kinase (ROCK) inhibitors, such as Fasudil and Ripasudil derivatives.[1] This guide provides a definitive technical analysis of its nomenclature, stereochemical implications, synthetic pathways, and role in signal transduction modulation.
Part 1: Nomenclature and Chemical Identity
Precise nomenclature is essential for this compound due to the existence of positional isomers (2-, 3-, and 4-pyridyl) and the presence of a chiral center at the benzylic (pyridylic) position.[1]
Core Identifiers
The hydrobromide salt is the protonated form of the free base, typically generated to enhance water solubility and crystalline stability for storage and biological assaying.
| Parameter | Details |
| Common Name | 1-(4-Pyridyl)ethylamine Hydrobromide |
| Systematic Name (IUPAC) | 1-(Pyridin-4-yl)ethan-1-amine hydrobromide |
| Alternative Name | |
| Free Base CAS | 50392-78-4 (Racemic) |
| (S)-Enantiomer CAS | 27854-96-2 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 122.17 (Free Base) + 80.91 (HBr) ≈ 203.08 g/mol |
| SMILES (Free Base) | CC(N)c1ccncc1 |
Structural Disambiguation
Researchers often confuse this compound with its ethylene-bridged isomer.[1] The distinction lies in the branching of the ethyl chain:
-
1-(4-Pyridyl)ethylamine: Branched chain.[1][2] The amine is on the
-carbon (chiral).[1] Used in ROCK inhibitors.[1][3][4][5] -
2-(4-Pyridyl)ethylamine: Linear chain.[1] The amine is on the
-carbon (achiral).[1] Used in histamine analogs.[1]
Part 2: Stereochemical Considerations
The "1-" substitution creates a chiral center at the carbon connecting the pyridine ring and the amine.[1] The biological activity of downstream drugs often depends heavily on this stereochemistry.
-
Chirality: The molecule exists as (R) and (S) enantiomers.
-
Resolution: In drug development, the racemic mixture is often resolved using chiral acids (e.g., tartaric acid derivatives) or synthesized asymmetrically using enzymatic transamination.
-
Relevance: For many kinase inhibitors, one enantiomer fits the ATP-binding pocket more effectively than the other due to steric constraints within the hinge region of the kinase.
Part 3: Synthetic Pathways and Protocols
The synthesis of 1-(4-pyridyl)ethylamine hydrobromide generally proceeds through the modification of 4-acetylpyridine.[1] The following protocol describes the "Oxime Reduction Route," which is preferred for its scalability and cost-effectiveness compared to direct reductive amination.
Pathway Visualization
Figure 1: Synthetic route from 4-acetylpyridine to the hydrobromide salt via oxime intermediate.[1]
Step-by-Step Protocol (Oxime Reduction)
Step 1: Formation of 4-Acetylpyridine Oxime
-
Reagents: Dissolve 4-acetylpyridine (1.0 eq) in ethanol. Add Hydroxylamine hydrochloride (
, 1.2 eq) and Sodium Acetate (1.5 eq). -
Conditions: Reflux at 80°C for 2–3 hours. Monitor via TLC (System: DCM/MeOH 9:1).
-
Workup: Evaporate ethanol. Add water and extract with ethyl acetate.[1] Dry over
and concentrate to yield the oxime solid.
Step 2: Reduction to Amine
-
Reagents: Dissolve the oxime in glacial acetic acid. Add Zinc dust (4–5 eq) portion-wise (exothermic reaction control required). Alternatively, catalytic hydrogenation (
, Pd/C) can be used for higher purity. -
Conditions: Stir at room temperature for 12 hours.
-
Workup: Filter off zinc/catalyst. Basify filtrate with NaOH to pH > 12. Extract with DCM.[1]
Step 3: Hydrobromide Salt Formation
-
Reagents: Dissolve the free amine oil in diethyl ether or isopropanol.
-
Acidification: Dropwise addition of HBr (48% aq. or in acetic acid) until precipitation is complete.
-
Isolation: Filter the white crystalline solid. Recrystallize from Ethanol/Ether if necessary to remove trace color.[1]
Part 4: Applications in Drug Discovery (ROCK Inhibition)
The 1-(4-pyridyl)ethylamine moiety is a pharmacophore specifically designed to interact with the ATP-binding site of Rho-associated protein kinase (ROCK).[1]
Mechanism of Action
ROCK is a downstream effector of the small GTPase RhoA. It regulates cell shape and motility by acting on the cytoskeleton.
-
Inhibitor Binding: The pyridine nitrogen accepts a hydrogen bond from the hinge region (Met156 in ROCK1), while the ethylamine chain orients the rest of the molecule into the hydrophobic pocket.
-
Therapeutic Targets: Glaucoma (lowering intraocular pressure), vasospasm, and axon regeneration.
Signaling Pathway Diagram
Figure 2: The RhoA/ROCK signaling cascade.[1] The inhibitor blocks ROCK, preventing MLC phosphorylation and reducing smooth muscle contraction.
Part 5: Analytical Characterization
To validate the identity of the synthesized hydrobromide salt, the following analytical parameters should be met:
| Technique | Expected Signal/Result |
| 1H NMR (D2O) | |
| Melting Point | The HBr salt typically melts >200°C (dec), whereas the free base is an oil or low-melting solid. |
| Solubility | Highly soluble in water and methanol; insoluble in diethyl ether and hexane. |
References
-
PubChem. (2025).[1] 4-(1-Aminoethyl)pyridine (Compound Summary). National Library of Medicine. Retrieved from [Link][1]
-
Organic Syntheses. (2001).[1] Synthesis of 4-Acetylpyridine Oxime and Reduction. Org.[1] Synth. 2001, 78, 249. Retrieved from [Link][1]
-
Feng, Y., et al. (2016).[6] Rho-associated kinase (ROCK) inhibitors and their therapeutic potential.[1][4][5] Journal of Medicinal Chemistry, 59(6), 2269-2300. Retrieved from [Link][1]
Sources
- 1. 4-Pyridineethanamine | C7H10N2 | CID 83275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(pyridin-4-yl)ethan-1-amine| Ambeed [ambeed.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 6. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]

